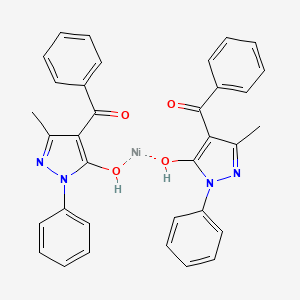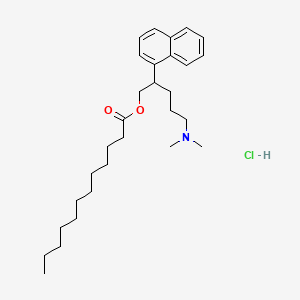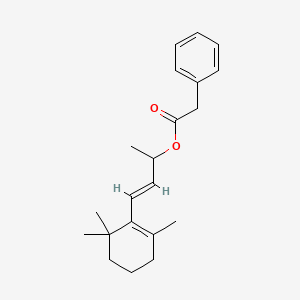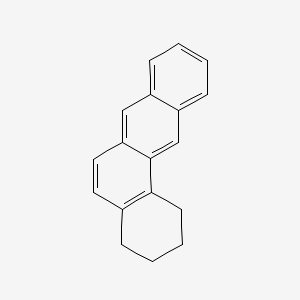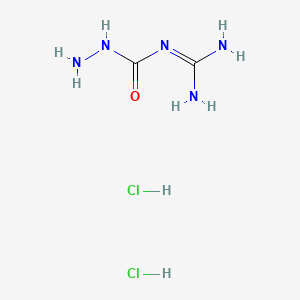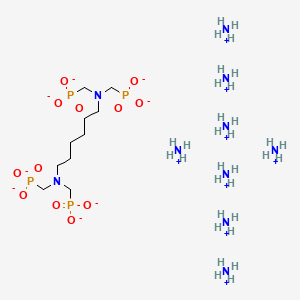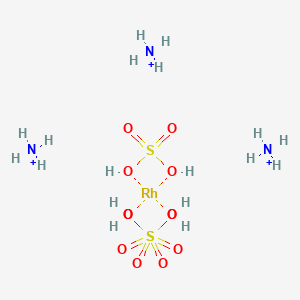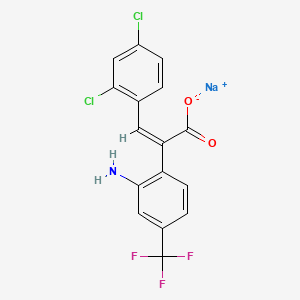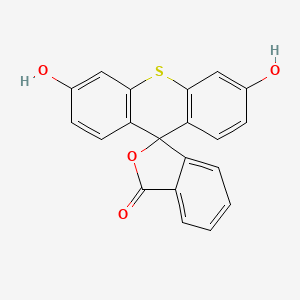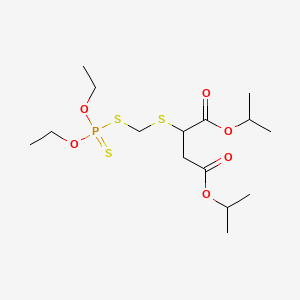
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple thio and phosphinothioyl groups, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester involves multiple steps, typically starting with the preparation of the phosphinothioyl intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Common industrial methods include continuous flow reactions and the use of automated systems to monitor and control reaction parameters .
化学反应分析
Types of Reactions
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thio groups into sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the phosphinothioyl groups, often employing reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce phosphine derivatives .
科学研究应用
Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
相似化合物的比较
Similar Compounds
Butanedioic acid, ethyl methyl ester: This compound has a simpler structure and different reactivity compared to Butanedioic acid, ((((diethoxyphosphinothioyl)thio)methyl)thio)-, bis(1-methylethyl) ester.
Butanedioic acid, ethyl 3-methylbutyl ester: Another similar compound with distinct chemical properties and applications.
Uniqueness
What sets this compound apart is its complex structure, which imparts unique reactivity and potential for diverse applications. Its multiple thio and phosphinothioyl groups make it particularly valuable in research focused on oxidative stress and enzyme modulation .
属性
CAS 编号 |
63234-00-4 |
|---|---|
分子式 |
C15H29O6PS3 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
dipropan-2-yl 2-(diethoxyphosphinothioylsulfanylmethylsulfanyl)butanedioate |
InChI |
InChI=1S/C15H29O6PS3/c1-7-18-22(23,19-8-2)25-10-24-13(15(17)21-12(5)6)9-14(16)20-11(3)4/h11-13H,7-10H2,1-6H3 |
InChI 键 |
UAPUHYNHGPHZDJ-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=S)(OCC)SCSC(CC(=O)OC(C)C)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



